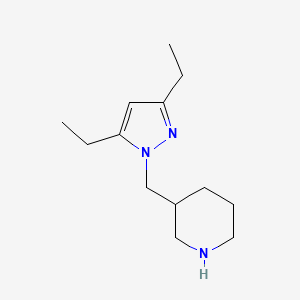

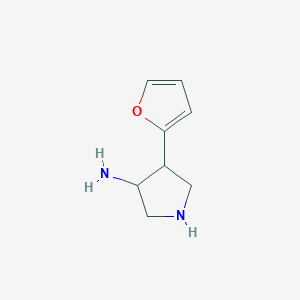

3-((3,5-diethyl-1H-pyrazol-1-yl)methyl)piperidine

Übersicht

Beschreibung

“3-((3,5-diethyl-1H-pyrazol-1-yl)methyl)piperidine” is a chemical compound with the molecular formula C12H21N3. It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been synthesized by alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF . Another study reported the synthesis of pyrazole-based ligands via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Chemical Reactions Analysis

The reactivity of similar compounds has been investigated. For example, a new series of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones were synthesized .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the crystalline structure of one compound was completely determined by single-crystal X-ray diffraction at 111 K and room temperature together with the isobaric thermal expansion .Wissenschaftliche Forschungsanwendungen

Aurora Kinase Inhibitors for Cancer Treatment

Compounds related to pyrazole-piperidine derivatives have been investigated for their potential in treating cancer through Aurora kinase inhibition. Such inhibitors play a crucial role in regulating cell division and have been targeted for cancer therapeutics due to their ability to disrupt the proliferation of cancer cells (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Novel Heterocyclic Compounds

Research has also focused on the synthesis of novel heterocyclic compounds using pyrazole and piperidine as core structures for the development of new pharmaceuticals and materials. These efforts include the regioselective synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, highlighting the versatility of these frameworks in creating diverse and biologically active molecules (Gita Matulevičiūtė et al., 2021).

Molecular Structure Investigations

Studies on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have provided insights into the molecular structure and intermolecular interactions of such compounds. These investigations employ techniques like X-ray crystallography, Hirshfeld, and DFT calculations to understand the properties and potential applications of these molecules (Ihab Shawish et al., 2021).

Antimicrobial Activity

The antimicrobial properties of pyrazole and piperidine derivatives have been explored, with some compounds showing promising results against a range of pathogenic bacterial and fungal strains. This research area focuses on designing and synthesizing compounds that could serve as new treatments for infectious diseases, highlighting the potential therapeutic applications of these chemical frameworks (Piyush N. Kalaria et al., 2014).

Wirkmechanismus

Target of Action

Pyrazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities . They have been associated with antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Mode of Action

It is known that pyrazole derivatives can interact with various biological targets, leading to a wide range of effects . For instance, some pyrazole derivatives have been found to inhibit tubulin polymerization, which can lead to antitumor activity .

Biochemical Pathways

Pyrazole derivatives have been associated with a variety of biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

The compound’s predicted boiling point is 2978±400 °C, and its predicted density is 115±01 g/cm3 .

Result of Action

Pyrazole derivatives have been associated with a variety of effects, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Zukünftige Richtungen

The future directions in the research of similar compounds involve the development of new drugs. For instance, new copper complexes with N,O-donor ligands based on pyrazole moieties supported by 3-substituted acetylacetone scaffolds have been synthesized . Another study focused on the discovery of potential cytotoxic agents .

Eigenschaften

IUPAC Name |

3-[(3,5-diethylpyrazol-1-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3/c1-3-12-8-13(4-2)16(15-12)10-11-6-5-7-14-9-11/h8,11,14H,3-7,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQFCUUZRZXTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CC2CCCNC2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1471846.png)

![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1471847.png)

![1-[4-(Piperazine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B1471853.png)

![3-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1471854.png)

![2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid](/img/structure/B1471859.png)

![1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1471862.png)

![(1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1471864.png)

![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1471865.png)